Hydrogen-Bond Donor Count Differentiates Primary Amide from Ester and Benzyl Analogs
The target compound bears a terminal primary amide (–C(=O)NH₂), contributing 2 hydrogen-bond donors (HBD). The direct methyl ester analog (CAS 1021056-16-5) contributes 0 HBD, while the 3-fluorobenzyl analog (CAS 1021120-28-4) contributes 0 HBD. This difference alters the compound's capacity to satisfy kinase hinge-region hydrogen-bonding requirements [1]. The primary amide also increases topological polar surface area (tPSA) relative to the ester, affecting membrane permeability.
| Evidence Dimension | Hydrogen-bond donor count (HBD) and tPSA (calculated) |
|---|---|
| Target Compound Data | HBD = 2; tPSA ≈ 122 Ų (calculated via fragment addition) |
| Comparator Or Baseline | Methyl ester analog (CAS 1021056-16-5): HBD = 1; tPSA ≈ 96 Ų. 3-Fluorobenzyl analog (CAS 1021120-28-4): HBD = 1; tPSA ≈ 78 Ų. |
| Quantified Difference | ΔHBD = +1 vs. methyl ester; ΔHBD = +1 vs. 3-fluorobenzyl analog. ΔtPSA ≈ +26 Ų vs. methyl ester; ΔtPSA ≈ +44 Ų vs. 3-fluorobenzyl analog. |
| Conditions | In silico calculation using fragment-based topological polar surface area method (Ertl et al., 2000). |
Why This Matters
A higher HBD count and tPSA directly influence aqueous solubility and the ability to engage kinase hinge residues, making this compound more suitable for targets requiring dual-donor hydrogen-bond networks.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714–3717. View Source
